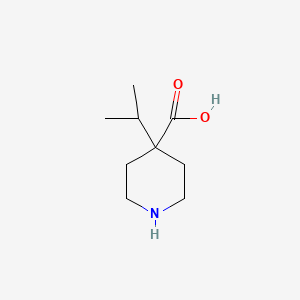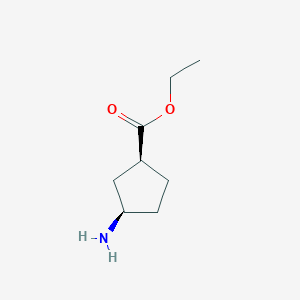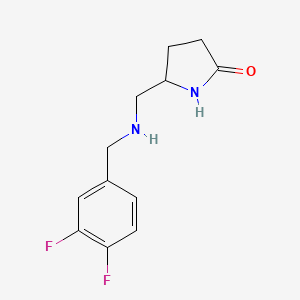
5-(((3,4-Difluorobenzyl)amino)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[(3,4-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidin-2-one core, which is a five-membered lactam ring, substituted with a 3,4-difluorophenylmethyl group and an aminomethyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3,4-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors, such as γ-aminobutyric acid derivatives.
Introduction of the 3,4-Difluorophenylmethyl Group: This step involves the reaction of the pyrrolidin-2-one core with a 3,4-difluorobenzyl halide under basic conditions to form the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidin-2-one ring, converting it to a hydroxyl group.
Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-({[(3,4-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,4-difluorophenyl group enhances its binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.
類似化合物との比較
Similar Compounds
3,4-Difluorophenylmethylamine: Shares the 3,4-difluorophenylmethyl group but lacks the pyrrolidin-2-one core.
Pyrrolidin-2-one Derivatives: Compounds with similar lactam cores but different substituents.
Uniqueness
5-({[(3,4-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer enhanced stability, biological activity, and versatility in chemical reactions. The presence of both the 3,4-difluorophenylmethyl group and the aminomethyl group in the pyrrolidin-2-one core distinguishes it from other similar compounds.
特性
分子式 |
C12H14F2N2O |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
5-[[(3,4-difluorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14F2N2O/c13-10-3-1-8(5-11(10)14)6-15-7-9-2-4-12(17)16-9/h1,3,5,9,15H,2,4,6-7H2,(H,16,17) |
InChIキー |
APPWLTAWXXMMGP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1CNCC2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


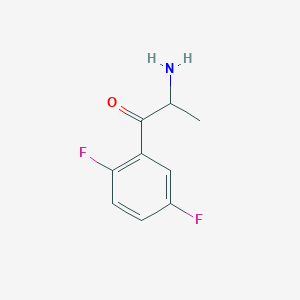
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
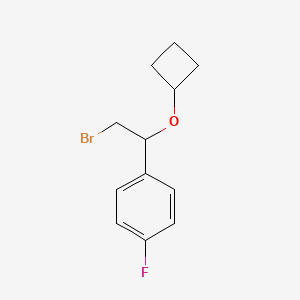

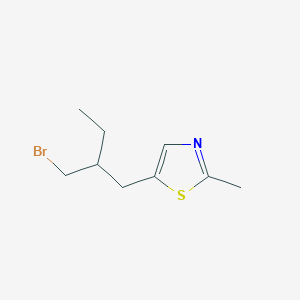


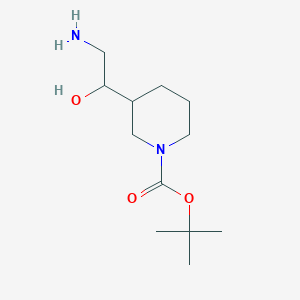
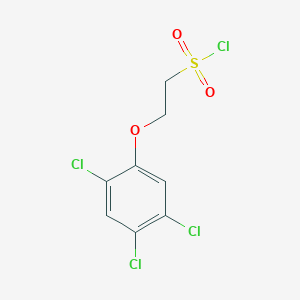
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)
